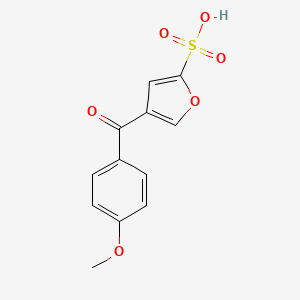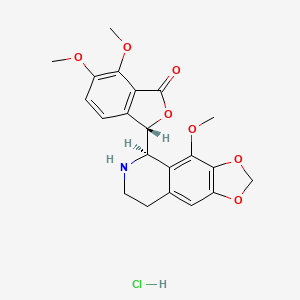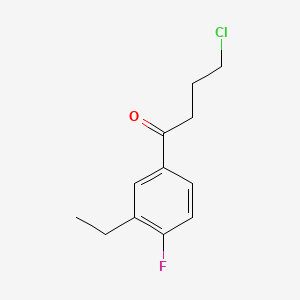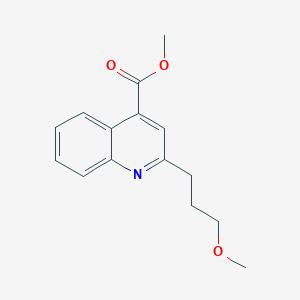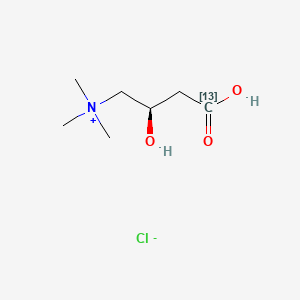
L-Carnitine-13C Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Carnitine-13C Chloride is a labeled analogue of L-Carnitine Chloride, an essential cofactor in fatty acid metabolism. It is required for the transport of fatty acids through the inner mitochondrial membrane, facilitating their oxidation and subsequent energy production. This compound is synthesized primarily in the liver and kidney, with the highest concentrations found in heart and skeletal muscle .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of L-Carnitine-13C Chloride involves several steps. One common method starts with the synthesis of L-cyanocarnitine chloride from R-epoxy chloropropane, hydrocyanic acid, and trimethylamine under basic catalytic conditions. The reaction temperature ranges from 0 to 150°C, and the reaction time varies from 0.5 to 36 hours. The resulting product is then hydrolyzed with concentrated hydrochloric acid to form this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of biotransformation processes. For instance, engineered strains of Escherichia coli can be used to produce L-Carnitine from renewable feedstocks, providing a sustainable and economical method for large-scale production .
化学反応の分析
Types of Reactions: L-Carnitine-13C Chloride undergoes various chemical reactions, including:
Oxidation: Involves the conversion of fatty acids into energy within the mitochondria.
Reduction: Can be reduced to form different derivatives.
Substitution: Can undergo substitution reactions to form various acylcarnitines.
Common Reagents and Conditions:
Oxidation: Requires the presence of enzymes such as carnitine palmitoyltransferase.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Often uses acyl-CoA derivatives under enzymatic conditions.
Major Products:
Oxidation: Produces energy in the form of adenosine triphosphate (ATP).
Reduction: Forms reduced derivatives of L-Carnitine.
Substitution: Results in the formation of acylcarnitines.
科学的研究の応用
L-Carnitine-13C Chloride has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification and quantification in various analytical techniques.
Biology: Studied for its role in fatty acid metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in treating carnitine deficiency and other metabolic disorders.
Industry: Utilized in the production of dietary supplements and functional foods
作用機序
L-Carnitine-13C Chloride functions as a carrier molecule, transporting long-chain fatty acids across the inner mitochondrial membrane. This transport is essential for the β-oxidation process, which converts fatty acids into energy. The compound also regulates the acetyl-CoA/CoA ratio, influencing pyruvate dehydrogenase activity and other metabolic pathways .
類似化合物との比較
L-Carnitine Chloride: The unlabeled version of L-Carnitine-13C Chloride, also involved in fatty acid metabolism.
Acetyl-L-Carnitine: A derivative of L-Carnitine with an acetyl group, used for its potential cognitive benefits.
Propionyl-L-Carnitine: Another derivative, known for its cardiovascular benefits.
Uniqueness: this compound is unique due to its labeled carbon isotope, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the compound’s metabolic pathways and mechanisms of action .
特性
分子式 |
C7H16ClNO3 |
|---|---|
分子量 |
198.65 g/mol |
IUPAC名 |
[(2R)-2-hydroxy-3-hydroxycarbonylpropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i7+1; |
InChIキー |
JXXCENBLGFBQJM-DJFNMIKHSA-N |
異性体SMILES |
C[N+](C)(C)C[C@@H](C[13C](=O)O)O.[Cl-] |
正規SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


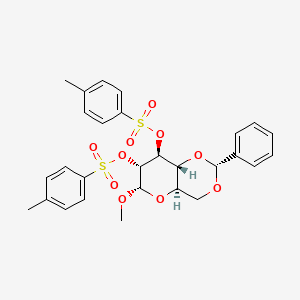
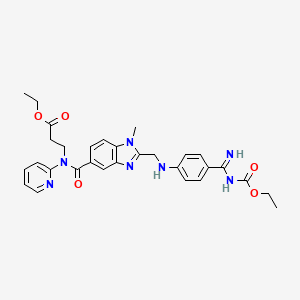
![4-[4-(trifluoromethyl)cyclohexyl]Piperidine](/img/structure/B13844891.png)
![[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13844898.png)
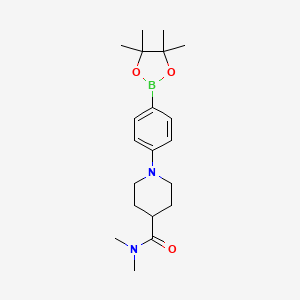

![Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate](/img/structure/B13844919.png)

